Urobilinogen

Clinical Chemistry Urinalysis Liver Function Test

Urobilinogen (CAS 14684-37-8) is a colorless tetrapyrrole metabolite of bilirubin, formed via bacterial reduction in the intestines. It is a key component of the enterohepatic circulation and serves as a primary clinical marker in urinalysis for assessing liver function and hemolytic disorders.

Molecular Formula C33H44N4O6
Molecular Weight 592.7 g/mol
CAS No. 14684-37-8
Cat. No. B088839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrobilinogen
CAS14684-37-8
Synonyms(9CI)-2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid
Molecular FormulaC33H44N4O6
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C
InChIInChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
InChIKeyOBHRVMZSZIDDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution

Structure & Identifiers


Interactive Chemical Structure Model





Urobilinogen (CAS 14684-37-8): A Critical Bile Pigment for Hepatic and Hemolytic Diagnostic Applications


Urobilinogen (CAS 14684-37-8) is a colorless tetrapyrrole metabolite of bilirubin, formed via bacterial reduction in the intestines [1]. It is a key component of the enterohepatic circulation and serves as a primary clinical marker in urinalysis for assessing liver function and hemolytic disorders [2]. Commercially, it is supplied as a synthetic reagent (e.g., 25 g/L aqueous solution) used in urine test strips and control standards, with storage requiring protection from air and light at -20°C under argon .

Why Urobilinogen (CAS 14684-37-8) Cannot Be Substituted with Bilirubin or Other Bile Pigments in Analytical and Diagnostic Workflows


Urobilinogen is chemically distinct from its precursor bilirubin and its oxidation products (urobilin, stercobilin), leading to differences in solubility, spectral properties, and reactivity with diagnostic reagents [1]. Critically, commercial preparations of related pigments like urobilin and stercobilin have been found impure and unsuitable as quantitative standards, whereas synthetic urobilinogen provides the necessary purity for reliable assay calibration [2]. Furthermore, urobilinogen's unique stability challenges—rapid degradation under standard conditions unless protected—necessitate specific handling protocols and stable formulations that are not applicable to bilirubin or other bile pigments [3].

Urobilinogen (CAS 14684-37-8) Quantitative Differentiation Guide: Evidence for Procurement and Method Selection


Diagnostic Sensitivity and Specificity of Urobilinogen vs. Bilirubin in Urinalysis for Liver Function Abnormalities

In a prospective study of 122 emergency department patients, spot urine urobilinogen demonstrated overall sensitivities of 70-74% for detecting serum bilirubin abnormalities, compared to urine bilirubin assays which showed similar performance. However, for detecting other liver function test (LFT) abnormalities, both assays had lower sensitivities (43-53%), but urobilinogen retained high specificity (77-87%) [1]. A separate study evaluating beta-thalassemia trait screening found urobilinogen had a sensitivity of 70% and specificity of 92%, while indirect bilirubin showed 82% sensitivity and 94% specificity, highlighting their comparable but distinct diagnostic roles [2].

Clinical Chemistry Urinalysis Liver Function Test

Superiority of Synthetic Urobilinogen over Urobilin and Stercobilin as a Calibration Standard

A 1961 study by Henry et al. found that commercially available preparations of urobilin and stercobilin were impure and unsuitable for use as quantitative standards in urobilinogen determinations [1]. Consequently, synthetic urobilinogen is required for accurate calibration. A later method by Rupe and Fetter (1981) replaced artificial standards with crystalline stercobilin IX, achieving a coefficient of variation (CV) of 3.9% for 10 replicates and an analytical recovery of 90.4% (SD 14.5%) for urobilinogen added to urine [2]. This demonstrates that while stercobilin can serve as a reference, the inherent purity and defined properties of synthetic urobilinogen are essential for primary method standardization.

Analytical Chemistry Standardization Clinical Laboratory

Enhanced Stability of Urobilinogen Formulations for Diagnostic Controls

Liquid urobilinogen is inherently unstable; standard preparations degrade significantly (≥10%) within one day even under refrigeration [1]. A patented formulation (US5866424A) achieves a stable liquid urobilinogen control composition with a shelf life of 18 months [1]. In contrast, synthetic urobilinogen from a commercial vendor is guaranteed stable for 1 year when stored at 2-8°C, protected from air and light, and under argon [2]. These stability enhancements are specific to urobilinogen and are not transferable to bilirubin or other bile pigments.

Formulation Chemistry Diagnostic Reagents Stability Testing

Defined Clinical Reference Ranges for Urobilinogen in Urine

Normal urinary urobilinogen concentrations are well-defined, ranging from 0.1-1.8 mg/dL (1.7-30 µmol/L), with levels >2.0 mg/dL (34 µmol/L) considered pathological . Some laboratories use a narrower reference range of 0.2-1.0 mg/dL [1]. This clear quantitative threshold contrasts with bilirubin, which is typically reported semi-quantitatively (e.g., negative, 1+, 2+) in routine urinalysis. The availability of a precise, continuous reference interval allows for more sensitive monitoring of hepatic dysfunction and hemolytic processes.

Clinical Diagnostics Reference Intervals Urinalysis

Optimized Application Scenarios for Urobilinogen (CAS 14684-37-8) Based on Quantified Evidence


Calibration of Quantitative Urobilinogen Assays in Clinical Laboratories

Synthetic urobilinogen (CAS 14684-37-8) is essential for preparing accurate calibration standards and controls, as commercial preparations of urobilin and stercobilin are impure and unsuitable [1]. A method using crystalline stercobilin IX as a reference achieved a CV of 3.9% and 90.4% recovery [2].

Long-Term Diagnostic Control Material for Urinalysis

Stabilized liquid urobilinogen formulations (e.g., per US5866424A) provide an 18-month shelf life, enabling reliable, long-term use of control materials in urinalysis test strip manufacturing and clinical laboratory quality assurance programs [1].

Hepatic and Hemolytic Disorder Screening in Clinical Research

With a defined normal range (0.1-1.8 mg/dL) and a pathological threshold (>2.0 mg/dL), urobilinogen enables precise, quantitative tracking of bile pigment excretion [1]. This is valuable in research studies investigating the progression of liver disease or the efficacy of hemolytic anemia treatments.

Beta-Thalassemia Trait Screening in Resource-Limited Settings

Urine urobilinogen demonstrates a sensitivity of 70% and specificity of 92% for beta-thalassemia trait screening [1], making it a cost-effective, non-invasive initial screening tool comparable to RBC indices in areas where advanced hematology analyzers are unavailable.

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